![molecular formula C9H16BrNO4 B14583726 N-[(2-Bromoethoxy)carbonyl]-L-isoleucine CAS No. 61445-17-8](/img/structure/B14583726.png)
N-[(2-Bromoethoxy)carbonyl]-L-isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Bromoethoxy)carbonyl]-L-isoleucine is a chemical compound with the molecular formula C9H16BrNO4 It is a derivative of L-isoleucine, an essential amino acid, and contains a bromoethoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromoethoxy)carbonyl]-L-isoleucine typically involves the reaction of L-isoleucine with 2-bromoethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pH control to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
N-[(2-Bromoethoxy)carbonyl]-L-isoleucine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of the original compound.
Oxidation: Major products are carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohol derivatives are the primary products of reduction reactions.
科学的研究の応用
N-[(2-Bromoethoxy)carbonyl]-L-isoleucine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in modifying proteins and peptides, which can help in understanding protein functions and interactions.
Medicine: Research is ongoing to explore its potential as a prodrug or a building block for drug development, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of N-[(2-Bromoethoxy)carbonyl]-L-isoleucine involves its interaction with nucleophiles in biological systems. The bromoethoxycarbonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This modification can alter the activity or function of the target molecules, making it useful in studying enzyme mechanisms and protein interactions .
類似化合物との比較
Similar Compounds
- N-[(2-Bromoethoxy)carbonyl]-L-alanine
- N-[(2-Bromoethoxy)carbonyl]-L-valine
- N-[(2-Bromoethoxy)carbonyl]-L-leucine
Uniqueness
N-[(2-Bromoethoxy)carbonyl]-L-isoleucine is unique due to its specific structure, which combines the properties of L-isoleucine with the reactivity of the bromoethoxycarbonyl group. This combination allows for selective modifications and reactions that are not possible with other similar compounds. Its unique reactivity makes it a valuable tool in chemical synthesis and biological research .
特性
CAS番号 |
61445-17-8 |
|---|---|
分子式 |
C9H16BrNO4 |
分子量 |
282.13 g/mol |
IUPAC名 |
(2S,3S)-2-(2-bromoethoxycarbonylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C9H16BrNO4/c1-3-6(2)7(8(12)13)11-9(14)15-5-4-10/h6-7H,3-5H2,1-2H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1 |
InChIキー |
MYURNRZQVVPYEZ-BQBZGAKWSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCCBr |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


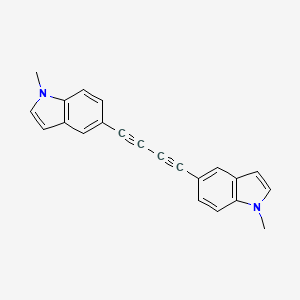
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)

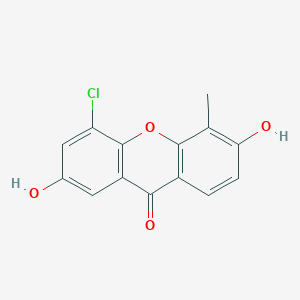
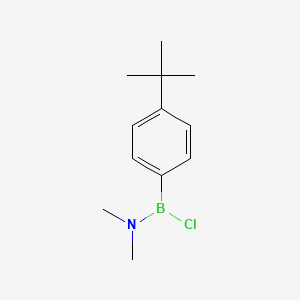
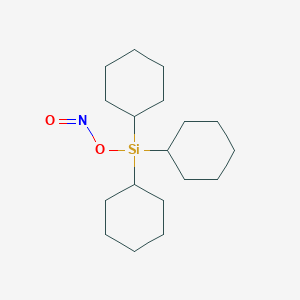
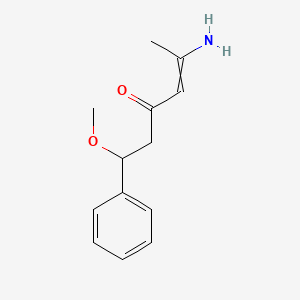
![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)
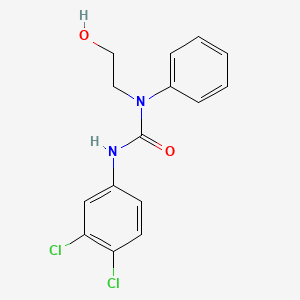
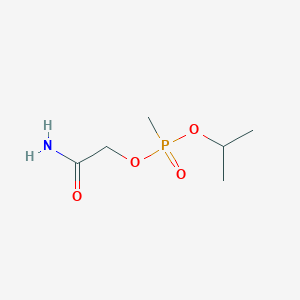
![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)

![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)

